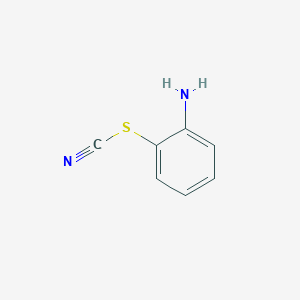
2-Aminophenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminophenyl thiocyanate is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
2-Aminophenyl thiocyanate exhibits several biological activities that make it a valuable compound in drug development.
Anticancer Properties
Research indicates that derivatives of thiocyanate compounds, including this compound, have shown promising anticancer activity. For instance, compounds derived from 2-aminothiazole structures have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. These studies highlight the potential of thiocyanate derivatives in targeting cancer cells effectively .
Antioxidant Activity
Thiocyanates are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. The incorporation of the thiocyanate group into organic molecules has been linked to enhanced radical scavenging activities, making these compounds suitable for developing antioxidant therapies .
Antimicrobial Effects
Thiocyanates, including those derived from this compound, have demonstrated antimicrobial properties. They play a role in host defense mechanisms, particularly through the lactoperoxidase pathway, which utilizes thiocyanate as a substrate to produce microbicidal agents . This suggests potential applications in treating infections.
Synthetic Applications
The unique structure of this compound allows it to be utilized as a building block in organic synthesis.
Synthesis of Heterocycles
This compound can be employed in the synthesis of various heterocyclic compounds. For example, its reaction with different electrophiles has been explored to create novel thiazole and thiazolidinone derivatives with enhanced biological activities .
| Compound Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Thiazole Derivatives | Reflux with electrophiles | 70-90 |
| Thiazolidinones | Cyclization under mild conditions | 60-85 |
Functionalization Reactions
The thiocyanate group can be further modified to introduce various functional groups, enhancing the compound's chemical diversity and potential applications. This includes reactions with amines and alcohols to form amides and esters, respectively .
Case Studies
Several studies have highlighted the effectiveness of this compound derivatives in various applications.
Anticancer Study
A study evaluated the cytotoxicity of synthesized 2-aminothiazole derivatives against multiple cancer cell lines, including HepG2 and PC12. The results indicated that specific modifications to the thiocyanate group significantly improved anticancer activity compared to unmodified compounds .
Antioxidant Efficacy
In another investigation, researchers assessed the antioxidant capacity of various thiocyanate derivatives using DPPH radical scavenging assays. Compounds containing the 2-aminophenyl moiety exhibited superior scavenging abilities compared to standard antioxidants, suggesting their potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative stress .
Eigenschaften
CAS-Nummer |
55290-52-3 |
|---|---|
Molekularformel |
C7H6N2S |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
(2-aminophenyl) thiocyanate |
InChI |
InChI=1S/C7H6N2S/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,9H2 |
InChI-Schlüssel |
ALCSIGNRSZDGBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)SC#N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















